molecular formula C5H7NS B147629 2-Thiophenemethylamine CAS No. 27757-85-3

2-Thiophenemethylamine

Cat. No.: B147629
CAS No.: 27757-85-3
M. Wt: 113.18 g/mol
InChI Key: FKKJJPMGAWGYPN-UHFFFAOYSA-N
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Description

2-Thiophenemethylamine is an organic compound that belongs to the class of heterocyclic amines. It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a methylamine group. This compound is known for its versatility and is used as an intermediate in various chemical syntheses.

Mechanism of Action

Its interactions with specific targets and downstream effects remain an exciting area for investigation . 🧪🔬

Biochemical Analysis

Biochemical Properties

2-Thiophenemethylamine plays a significant role in biochemical reactions. It has been used as a reactant in the synthesis of triazole-linked-thiopene conjugates, which serve as a biomimetic model for studies of metal detoxification and oxidative stress involving metallothionein . The nature of these interactions involves the binding of this compound to enzymes and proteins, facilitating the biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been used in the synthesis of serotonin 5-HT1A receptor antagonists, which have neuroprotective effects against ischemic cell damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these metabolic pathways is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiophenemethylamine can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with ammonia or an amine in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of thiophene-2-carboxaldehyde. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenemethylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenemethylamine is unique due to its specific combination of a thiophene ring and a methylamine group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKJJPMGAWGYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075343
Record name 2-Thiophenemethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27757-85-3, 7404-63-9, 55230-88-1
Record name 2-Thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27757-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Thienylmethyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Thienylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophenemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenemethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-thienylmethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2-thienylmethyl)amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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